molecular formula C14H25N5O7 B13777888 Theophylline meglumine CAS No. 8048-39-3

Theophylline meglumine

Cat. No.: B13777888
CAS No.: 8048-39-3
M. Wt: 375.38 g/mol
InChI Key: SYVYGLNOQIZPJI-WZTVWXICSA-N
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Description

Historical Perspectives and Evolution of Theophylline (B1681296) Research

The journey of theophylline and its derivatives is a compelling narrative of scientific discovery and evolving therapeutic understanding.

Xanthine (B1682287) and its derivatives, a class of purine (B94841) alkaloids found in common sources like tea, coffee, and cocoa, have a rich history in medicinal chemistry. nih.govbiointerfaceresearch.comresearchgate.net The isolation and characterization of key xanthines like caffeine (B1668208) in 1820 and theophylline in 1888 from tea leaves marked the beginning of focused research into their physiological effects. nih.govbiointerfaceresearch.comclockss.org Initially, theophylline was recognized for its diuretic properties. clockss.orgnih.gov

Early research into xanthine derivatives was largely driven by their observable physiological effects. These natural alkaloids were noted for their diverse roles, including acting as inhibitors for various enzymes involved in cell signaling. nih.gov The structural similarities of xanthines to the purine bases adenine (B156593) and guanine, fundamental components of DNA, further fueled scientific curiosity. clockss.org

The research focus on methylxanthines, particularly theophylline, has undergone significant shifts over the decades. While initially used as a diuretic, theophylline's bronchodilator effects came to the forefront in the 1920s, establishing it as a primary treatment for asthma for many years. nih.govijbcp.comatsjournals.org The evolution of our understanding of its pharmacodynamics and pharmacokinetics solidified its position as an effective nonsteroidal prophylactic for chronic asthma. nih.gov

However, the narrow therapeutic index and potential for adverse effects led to a decline in its first-line use with the advent of more targeted therapies like inhaled β2-agonists and corticosteroids. atsjournals.orgatsjournals.orgpnas.org This did not, however, diminish academic interest. Instead, research pivoted towards understanding the molecular mechanisms underlying its effects beyond bronchodilation. ijbcp.com

Current research is increasingly focused on the anti-inflammatory and immunomodulatory properties of theophylline, often at lower doses than those required for bronchodilation. ijbcp.comatsjournals.orgnih.govamegroups.org Studies have explored its ability to inhibit phosphodiesterases (PDEs), particularly PDE3 and PDE4, and its role in activating histone deacetylase-2 (HDAC2), which can reverse corticosteroid resistance. nih.govatsjournals.orgatsjournals.org This has opened new avenues for its potential use as an add-on therapy in severe asthma and chronic obstructive pulmonary disease (COPD). ijbcp.comatsjournals.org The development of novel xanthine derivatives with improved safety profiles and specificity is also an active area of investigation. researchgate.netamegroups.orgnih.gov

The Significance of Salt Forms in Pharmaceutical Research and Development, with Specific Emphasis on Meglumine (B1676163)

The formation of salts is a fundamental and widely utilized strategy in pharmaceutical development to optimize the properties of an active pharmaceutical ingredient (API). nih.govcrystalpharmatech.comresearchgate.netwisdomlib.org Approximately 50% of all drug molecules are marketed as salts, highlighting the critical role of this approach. researchgate.net

Meglumine, an amino sugar derived from sorbitol, is a versatile excipient frequently used in pharmaceutical formulations. chemicalbook.comactylislab.comdrugbank.com Its primary appeal lies in its ability to enhance the aqueous solubility of poorly soluble drugs. chemicalbook.comactylislab.comingentaconnect.comnih.gov This is particularly crucial for intravenous formulations where high drug concentrations are often required. nih.gov

The rationale for using meglumine stems from several key properties:

Solubility Enhancement: Meglumine's numerous hydroxyl groups contribute to a significant increase in the water solubility of acidic drug compounds through the formation of meglumine salts. chemicalbook.comingentaconnect.com

pH Adjustment: As an organic base, meglumine can be used to adjust the pH of formulations, which can be critical for drug stability and physiological compatibility. actylislab.com

Meglumine is considered a viable alternative to sodium and is used in a variety of dosage forms, including solid orals and parenteral formulations. actylislab.comsigmaaldrich.com

The decision to form a salt of an API is a multi-faceted one, based on a thorough understanding of the physicochemical and biological properties of both the API and the chosen counter-ion. nih.govnih.gov The formation of a salt can profoundly influence a drug's behavior, affecting its:

Solubility and Dissolution Rate: A primary reason for salt formation is to improve the solubility and dissolution rate of an API, which can, in turn, enhance bioavailability. nih.govcrystalpharmatech.comdroracle.aiamericanpharmaceuticalreview.com

Stability: Salt formation can lead to a more stable crystalline form of a drug, protecting it from chemical degradation. crystalpharmatech.comeuropeanpharmaceuticalreview.com

Hygroscopicity: The tendency of a compound to absorb moisture from the air can be altered by forming a salt, which is an important consideration for manufacturing and storage. americanpharmaceuticalreview.compharmoutsourcing.com

Solid-State Properties: Salt formation can modify crucial solid-state properties like crystallinity, melting point, and particle morphology, which are important for processing and formulation. americanpharmaceuticalreview.comeuropeanpharmaceuticalreview.compharmoutsourcing.com

The selection of an appropriate salt is a rational, step-wise process that involves screening various counter-ions and evaluating the resulting salt forms for desired properties. researchgate.net A key principle in salt formation is the difference in pKa values between the drug and the counter-ion; a difference of at least two to three units is generally considered favorable for stable salt formation. nih.govcrystalpharmatech.com However, it is also important to consider the potential for the salt to convert back to its less soluble free acid or base form, a phenomenon known as disproportionation, which can be influenced by factors like pH and humidity. crystalpharmatech.comeuropeanpharmaceuticalreview.com

Scope and Academic Relevance of Theophylline Meglumine Investigations

The investigation of this compound is academically relevant for several reasons. It serves as a case study in the application of salt formation principles to a well-established drug. Research in this area can provide valuable insights into:

Optimizing Theophylline Formulations: By forming the meglumine salt, researchers can explore ways to enhance the solubility and stability of theophylline, potentially leading to improved formulations.

Understanding Drug-Excipient Interactions: Studying the interaction between theophylline and meglumine at a molecular level can contribute to a broader understanding of drug-excipient compatibility and its impact on formulation performance.

Exploring Novel Delivery Systems: The enhanced solubility offered by the meglumine salt could facilitate the development of novel delivery systems for theophylline, such as high-concentration injectable solutions.

In essence, the study of this compound sits (B43327) at the intersection of historical drug optimization and modern pharmaceutical science, offering continued opportunities for academic exploration and potential therapeutic advancement.

Properties

CAS No.

8048-39-3

Molecular Formula

C14H25N5O7

Molecular Weight

375.38 g/mol

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C7H8N4O2.C7H17NO5/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-8-2-4(10)6(12)7(13)5(11)3-9/h3H,1-2H3,(H,8,9);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

SYVYGLNOQIZPJI-WZTVWXICSA-N

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CN1C2=C(C(=O)N(C1=O)C)NC=N2

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.CN1C2=C(C(=O)N(C1=O)C)NC=N2

Origin of Product

United States

Advanced Mechanistic Studies of Theophylline As the Active Moiety in Theophylline Meglumine

Molecular and Cellular Mechanisms of Action of Theophylline (B1681296)

Theophylline exerts its effects through several pathways at the cellular level. nih.gov The most well-characterized of these are the inhibition of phosphodiesterase enzymes and the blockade of adenosine (B11128) receptors. psu.ac.thwikipedia.org These actions lead to a cascade of downstream effects that ultimately result in its clinical efficacy. amegroups.org

A key mechanism of theophylline is its role as a competitive, non-selective inhibitor of phosphodiesterase (PDE) enzymes. amegroups.orgwikipedia.org PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). amegroups.orgjst.go.jp By inhibiting these enzymes, theophylline increases the intracellular concentrations of cAMP and cGMP, leading to the activation of protein kinase A (PKA) and other downstream signaling pathways. wikipedia.orglitfl.com This ultimately results in effects such as smooth muscle relaxation. litfl.com

Theophylline competitively inhibits several PDE isozymes, with notable activity against type III (PDE3) and type IV (PDE4). drugbank.com These isoenzymes are prominently expressed in airway smooth muscle and various inflammatory cells, including T-lymphocytes, eosinophils, mast cells, and macrophages. nih.govjst.go.jp The inhibition of PDE4 is particularly relevant to the anti-inflammatory effects of theophylline. pnas.org While theophylline is a relatively weak inhibitor of PDE, its action is significant in the context of inflammatory conditions where PDE activity may be elevated. jst.go.jp

PDE IsozymePrimary LocationEffect of Theophylline Inhibition
PDE3Airway Smooth MuscleContributes to bronchodilation. medchemexpress.com
PDE4Inflammatory Cells (e.g., eosinophils, T-lymphocytes)Mediates anti-inflammatory effects. nih.govjst.go.jp

By inhibiting PDE3 and PDE4, theophylline prevents the breakdown of cAMP in airway smooth muscle and inflammatory cells. drugbank.com This leads to an accumulation of intracellular cAMP. psu.ac.th Elevated cAMP levels activate PKA, which in turn phosphorylates various target proteins. wikipedia.org This signaling cascade results in the relaxation of airway smooth muscle, leading to bronchodilation. drugbank.com In inflammatory cells, increased cAMP levels can suppress their activation and the release of inflammatory mediators. nih.gov

Theophylline also functions as a non-selective antagonist of adenosine receptors. nih.govhellobio.comrndsystems.com Adenosine is a naturally occurring purine (B94841) nucleoside that can cause bronchoconstriction and modulate the activity of inflammatory cells. drugbank.comlitfl.com Theophylline competitively blocks these receptors, thereby mitigating the effects of adenosine. drugbank.compsu.ac.th

Theophylline antagonizes A1, A2A, A2B, and A3 adenosine receptors with almost equal affinity. drugbank.comwikipedia.org This non-selective antagonism contributes to both its therapeutic effects and some of its side effects. pnas.org For instance, the blockade of A2B receptors is thought to contribute to its bronchodilatory action by preventing adenosine-mediated bronchoconstriction. drugbank.com However, its interaction with A1 receptors can sometimes lead to undesirable cardiac effects. oup.com

Adenosine Receptor SubtypeEffect of Theophylline Antagonism
A1Antagonism can lead to cardiac effects. oup.com
A2AContributes to the overall anti-inflammatory profile. drugbank.com
A2BBlocks adenosine-mediated bronchoconstriction. drugbank.com
A3Involved in modulating inflammatory responses. wikipedia.org

Other Proposed Molecular and Cellular Mechanisms

Beyond its epigenetic effects, theophylline influences other fundamental cellular processes that contribute to its anti-inflammatory profile.

Interleukin-10 (IL-10) Secretion Enhancement

Interleukin-10 (IL-10) is a potent anti-inflammatory cytokine with a broad range of immunosuppressive functions. atsjournals.orgatsjournals.org Studies have shown that theophylline can increase the secretion of IL-10. atsjournals.orgpharmgkb.orgkarger.com This action adds another layer to its anti-inflammatory capabilities by actively promoting an anti-inflammatory environment. The mechanism for this enhancement is thought to be mediated through the inhibition of phosphodiesterases (PDEs), which leads to an increase in intracellular cyclic AMP (cAMP). atsjournals.orgatsjournals.org However, some research indicates that this effect might require relatively high concentrations of theophylline and may not be as prominent at the lower doses effective for anti-inflammatory actions in conditions like asthma. atsjournals.orgnih.gov

Apoptosis Induction in Inflammatory Cells (e.g., Eosinophils, Neutrophils, T-lymphocytes in vitro)

Apoptosis, or programmed cell death, is a crucial process for resolving inflammation by safely removing inflammatory cells. The prolonged survival of these cells can perpetuate chronic inflammation. Theophylline has been shown to induce apoptosis in several key inflammatory cell types. jci.orgatsjournals.orgpharmgkb.org

Eosinophils: In allergic inflammation, the survival of eosinophils is often extended. Theophylline counteracts this by inducing eosinophil apoptosis. nih.gov This is achieved, at least in part, by down-regulating the expression of Bcl-2, an anti-apoptotic protein. atsjournals.org The mechanism appears to involve an increase in intracellular cAMP. nih.gov

Neutrophils: Theophylline also promotes apoptosis in neutrophils. atsjournals.orgnih.gov This effect is associated with a reduction in the Bcl-2 protein. nih.gov Unlike in eosinophils, this pathway in neutrophils is not mediated by PDE inhibition but rather through the antagonism of adenosine A2A receptors. atsjournals.orgnih.gov

T-lymphocytes: Theophylline can induce apoptosis in T-lymphocytes, thereby reducing their lifespan and potential contribution to chronic inflammation. atsjournals.orgnih.gov This effect in T-lymphocytes appears to be mediated via the inhibition of PDE. atsjournals.orgnih.gov In vitro studies have also shown that theophylline can increase spontaneous apoptosis in B-lymphocytes from patients with chronic lymphocytic leukemia. researchgate.net

Table 2: Theophylline-Induced Apoptosis in Inflammatory Cells (In Vitro Findings)
Cell TypePrimary MechanismKey Molecular Target/PathwayOutcome
EosinophilsInhibition of survival signalsDown-regulation of Bcl-2; increased intracellular cAMP.Reversal of cytokine-mediated survival, induction of apoptosis. nih.gov
NeutrophilsAdenosine receptor antagonismAntagonism of A2A receptors; reduction in Bcl-2. atsjournals.orgnih.govnih.govPromotion of apoptosis. jci.org
T-lymphocytesPhosphodiesterase (PDE) inhibitionPDE inhibition. atsjournals.orgnih.govReduced survival and induction of apoptosis. nih.gov
Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Theophylline has been identified as an inhibitor of the nuclear enzyme Poly (ADP-ribose) Polymerase-1 (PARP-1). atsjournals.orgnih.gov This enzyme is significantly activated by oxidative stress and DNA damage, which can occur during exacerbations of lung diseases. nih.govbgu.ac.il High activation of PARP-1 can lead to the depletion of its substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), resulting in a cellular energy crisis and potential cell death. nih.govbgu.ac.iliajpr.com

Research has demonstrated that theophylline can prevent this NAD+ depletion by inhibiting PARP-1. nih.govbgu.ac.il In a study on human pulmonary epithelial cells, theophylline was shown to prevent the decrease in intracellular NAD+ levels caused by hydrogen peroxide-induced PARP-1 activation in a dose-dependent manner. nih.govbgu.ac.il Further analysis confirmed this enzyme inhibition by theophylline to be competitive in nature. nih.govbgu.ac.il This inhibition of PARP-1 by theophylline is considered a key mechanism contributing to its therapeutic effects in lung pathologies associated with oxidative stress. nih.govbgu.ac.il The inhibition of PARP-1 may also contribute to the anti-inflammatory effects of theophylline by preventing the translocation of the pro-inflammatory transcription factor NF-κB. mdpi.com

Table 1: Theophylline and PARP-1 Inhibition Findings

Study Focus Model System Key Findings Reference(s)
Oxidative Stress Human Pulmonary Epithelial Cells Theophylline dose-dependently prevents H₂O₂-induced NAD+ depletion by competitively inhibiting PARP-1. nih.gov, bgu.ac.il
Inflammatory Gene Expression General Review PARP-1 inhibition is a proposed mechanism for theophylline's anti-inflammatory effects. atsjournals.org, nih.gov, iajpr.com
COVID-19 Pathophysiology Computational and Cellular Models Theophylline's inhibition of PARP-1 is suggested to prevent NAD+ depletion and enhance SIRT1 activity, which is downregulated in SARS-CoV-2 infection. mdpi.com
Perinatal Asphyxia Rat Pups (Brain and Heart Tissue) In a study comparing nicotinamide and theophylline, nicotinamide showed a more consistent decrease in PARP-1 activity post-asphyxia. nih.gov

Preclinical Pharmacokinetic and Metabolic Research of Theophylline As Delivered by Theophylline Meglumine

Absorption Kinetics and Predictive Modeling in Preclinical Systems

Understanding the absorption kinetics of theophylline (B1681296) is fundamental to predicting its in vivo performance. Preclinical studies have utilized sophisticated models and in vitro techniques to simulate and correlate its absorption behavior.

Gastrointestinal-Transit-Absorption (GITA) models have proven useful in analyzing and predicting the absorption behavior of theophylline in preclinical settings, particularly in rats. nih.gov These physiologically based pharmacokinetic models integrate key processes such as gastrointestinal (GI) transit, drug dissolution, and absorption in various segments of the GI tract. magtech.com.cnscispace.com

The GITA model divides the gastrointestinal tract into several compartments (e.g., stomach, duodenum, upper jejunum, lower jejunum, ileum) to simulate the movement and absorption of a drug. scispace.comkanazawa-u.ac.jp For theophylline administered as a powder in rats, simulations showed that approximately 80% of the dose dissolved in the stomach. nih.gov The remaining undissolved portion was predicted to move rapidly to the lower jejunum and ileum for subsequent dissolution and absorption. nih.gov This modeling suggests that theophylline is primarily absorbed in the upper small intestine, including the duodenum and jejunum. nih.gov

The accuracy of GITA models has been validated by comparing predicted plasma concentration-time profiles with observed data from in vivo studies in rats. nih.gov Studies using gamma scintigraphy to simultaneously track GI transit and drug absorption have further refined and confirmed the model's utility. kanazawa-u.ac.jp Despite significant variability in gastric emptying and GI transit times, particularly between fasted and fed states, the GITA model successfully predicted the variable absorption kinetics of theophylline by incorporating individual transit parameters. kanazawa-u.ac.jp The resulting calculated plasma profiles showed a significant correlation with the observed data, confirming the model's predictive power for oral drug absorption. nih.gov

In vitro dissolution testing is a critical tool for predicting the in vivo absorption of theophylline from various formulations. A strong in vitro-in vivo correlation (IVIVC) is essential for ensuring that dissolution data can reliably forecast bioavailability.

Studies on sustained-release theophylline formulations have demonstrated that in vitro release characteristics are often reflected in the in vivo plasma concentration profile. nih.gov For one formulation, the in vitro dissolution followed an apparent zero-order process, and a zero-order absorption model provided a better fit to the in vivo data than a first-order model. nih.gov The analysis of dissolution data from different matrix-type tablets has been evaluated using various kinetic models, including zero-order, first-order, Higuchi, and Hixson-Crowell cube root law, to characterize the release mechanism, which often involves a combination of diffusion and erosion. researchgate.net

The strength of the correlation between in vitro dissolution and in vivo absorption can be quantified using a correlation coefficient (r). High correlation coefficients suggest that the in vitro test can serve as a surrogate for in vivo bioequivalence studies.

Theophylline FormulationCorrelation Coefficient (r)Reference
Respro-SR (capsule)0.9533 pjps.pk
Quibron-SR (tablet)0.9789 pjps.pk
Monospan (capsule)> 0.980 capes.gov.br

These high correlation values demonstrate that for these formulations, the in vitro dissolution profile is a strong predictor of the in vivo absorption rate. pjps.pkcapes.gov.br

Metabolism Pathways and Enzyme Systems in Preclinical Models

The liver is the primary site of theophylline metabolism, where it is transformed into several metabolites by a complex interplay of enzyme systems. pharmgkb.orguc.pt Preclinical studies in various animal models, such as rats and rabbits, have been crucial for elucidating these pathways.

In the liver, theophylline undergoes biotransformation primarily through two main pathways: 8-hydroxylation and N-demethylation. pharmgkb.orgdrugbank.com The major metabolite formed via 8-hydroxylation is 1,3-dimethyluric acid (1,3-DMU). oup.com The N-demethylation pathways result in the formation of 1-methylxanthine (B19228) (1-MX) and 3-methylxanthine (B41622) (3-MX). pharmgkb.orgoup.com A minor pathway also exists where a small fraction of theophylline is N-methylated to form caffeine (B1668208). pharmgkb.orgdrugbank.com

The relative contribution of these pathways can vary significantly across species. In vitro studies using liver microsomes from humans, rabbits, and rats have quantified these differences.

Metabolic PathwayMetaboliteHuman (%)Rabbit (control) (%)Rat (%)
8-Hydroxylation1,3-Dimethyluric Acid (1,3-DMU)597794
N-demethylation to 1-MX1-Methylxanthine (1-MX)2020-
N-demethylation to 3-MX3-Methylxanthine (3-MX)21--

Source: Adapted from data in the Journal of Pharmacy and Pharmacology. oup.com

As shown in the table, 8-hydroxylation is the predominant pathway in all three species, though its dominance is most pronounced in rats. oup.com The formation of 3-methylxanthine is a significant pathway in human microsomes but is minor in rabbit and rat microsomes. oup.com

The metabolism of theophylline is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govdovepress.comredalyc.orgresearchgate.net Specific isoenzymes have been identified as key players in its biotransformation.

CYP1A2 : This isoenzyme is considered the most important for theophylline metabolism in vitro. nih.gov It is the primary enzyme responsible for the N-demethylation pathways and also contributes significantly to 8-hydroxylation. pharmgkb.orgnih.govpharmgkb.org Studies in knockout mice lacking the Cyp1a2 gene confirmed that CYP1A2 is the predominant enzyme for theophylline metabolism. nih.gov The high affinity of theophylline for CYP1A2 underscores its major role. nih.gov

CYP2E1 : CYP2E1 also catalyzes the 8-hydroxylation of theophylline. pharmgkb.orgnih.govpharmgkb.org It is considered a low-affinity, high-capacity isoform, suggesting its role may become more significant at higher theophylline concentrations. nih.gov

CYP3A4 : The involvement of CYP3A4 in theophylline metabolism is considered minor. pharmgkb.org While some in vitro experiments using expressed CYP3A4 failed to show activity, other inhibition studies and drug-drug interactions suggest a potential minor role in the formation of 1-methylxanthine and 3-methylxanthine. pharmgkb.orgnih.gov

The kinetic parameters for the formation of theophylline metabolites have been determined in human liver microsomes, highlighting the different affinities and rates of the enzymatic reactions.

Metabolic PathwayMean Km (μM)Mean Vmax (pmol min-1 mg-1)
1-demethylation (to 1-MX)5452.65
3-demethylation (to 3-MX)6302.84
8-hydroxylation (to 1,3-DMU)78811.23

Source: Adapted from data in PubMed. nih.gov

Xanthine (B1682287) oxidase (XDH) is another key enzyme involved in the metabolic cascade of theophylline. nih.gov Its primary role is not the initial breakdown of theophylline itself, but the subsequent metabolism of its N-demethylated metabolites. pharmgkb.orgdrugbank.com For instance, xanthine oxidase further modifies 1-methylxanthine (1-MX) to 1-methyluric acid. pharmgkb.orgdrugbank.compharmgkb.org

Preclinical studies in rat liver slices using allopurinol, an inhibitor of xanthine oxidase, demonstrated a significant increase in the production of 1-methylxanthine, confirming the role of XDH in its subsequent metabolism. nih.gov In cellular systems that lack CYP enzymes, it has been suggested that xanthine oxidase could potentially catalyze the 8-hydroxylation of theophylline directly. pharmgkb.orgpharmgkb.org

Identification and Characterization of Theophylline Metabolites in Non-Clinical Samples

The biotransformation of theophylline has been extensively studied in various animal models, revealing species-specific metabolic pathways. In rats, the liver is the primary site of metabolism. nih.gov Studies using rat liver slices and in vivo urine analysis have identified several key metabolites. nih.govnih.gov The primary compounds excreted in rat urine include unchanged theophylline, 1,3-dimethyluric acid, and 1-methyluric acid. nih.gov Other metabolites identified in adult rat liver include 1-methylxanthine, caffeine, a uracil (B121893) derivative, and other polar compounds. nih.gov The formation of caffeine from theophylline indicates that N-methylation is a possible, though minor, metabolic route. nih.govpharmgkb.org In these models, xanthine oxidase has been shown to play a role in theophylline metabolism. nih.gov

In dogs, the liver is also the central organ for theophylline elimination. nih.gov Urinary analysis in dogs identified 3-methylxanthine (3-MX) and 1,3-dimethyluric acid (1,3-DMU) as the two main metabolites, accounting for a significant portion of the excreted dose, alongside a smaller fraction of unchanged theophylline. jst.go.jp

A novel metabolite, theophylline-7β-d-ribofuranoside, also named theonosine, has been identified in the lung microsomal fractions of several mammalian species, including rats, rabbits, dogs, pigs, and sheep. mdpi.com The production of this metabolite is an enzymatic process, confirmed by its absence in boiled microsomal tissue, and requires NADP as a cofactor. mdpi.com

Research using knockout mouse models has provided significant insight into the specific enzymes involved. These studies confirm that different animal species exhibit unique profiles of urinary metabolites. nih.gov For instance, the formation of 3-methylxanthine, a key metabolite in humans, is not observed in wild-type mice but is present in humanized mice expressing human CYP1A2, highlighting fundamental species differences. researchgate.net

Identified Theophylline Metabolites in Non-Clinical Samples
SpeciesSample TypeIdentified MetabolitesReference
RatLiver Slices / Urine1,3-Dimethyluric acid, 1-Methyluric acid, Uric acid, 1-Methylxanthine, Caffeine nih.govnih.govnih.gov
DogUrine3-Methylxanthine, 1,3-Dimethyluric acid jst.go.jp
Mouse (Wild-Type)Plasma / Urine1,3-Dimethyluric acid, 1-Methyluric acid researchgate.net
Mouse (Humanized CYP1A2)Plasma / Urine1,3-Dimethyluric acid, 1-Methyluric acid, 3-Methylxanthine researchgate.net
Various (Rat, Rabbit, Dog, Pig, Sheep)Lung MicrosomesTheophylline-7β-d-ribofuranoside (Theonosine) mdpi.com

Comparative In Vitro Metabolism Studies Across Animal Species and Human Tissue

In vitro studies comparing theophylline metabolism across different species, including humans, have been crucial for understanding inter-species variations. These studies primarily utilize liver and lung tissue preparations, such as microsomes and precision-cut slices. nih.govmdpi.com

A direct comparison between rat and human liver slices demonstrated both similarities and distinct differences. nih.gov While both species produced 1,3-dimethyluric acid and 1-methyluric acid, the formation of 3-methylxanthine was unique to human liver slices. nih.gov This highlights a key difference in the N-demethylation pathway between the two species. The metabolism in both rat and human liver slices was inducible by Aroclor-1254, a known enzyme inducer, suggesting the involvement of cytochrome P450 enzymes. nih.gov

The cytochrome P450 system, particularly the CYP1A2 isoenzyme, is the principal catalyst for theophylline metabolism in the liver. pharmaceutical-journal.comatsjournals.org While CYP1A2 is dominant, other enzymes like CYP2E1 may also contribute, especially at higher theophylline concentrations. pharmgkb.orgatsjournals.org Studies in humanized mice, where the mouse Cyp1a2 gene is replaced with the human CYP1A2 gene, confirmed that human CYP1A2 is a predominant enzyme for theophylline metabolism and that its presence leads to a human-like metabolite profile, specifically the formation of 3-methylxanthine. researchgate.net

Lung tissue also exhibits metabolic activity, though it differs qualitatively and quantitatively from the liver. mdpi.com In vitro studies with lung microsomes from rats, rabbits, dogs, pigs, sheep, and humans all demonstrated the capacity to produce theonosine, a ribosylated conjugate of theophylline. mdpi.com This indicates a shared, albeit uncommon, metabolic pathway of conjugation with ribose in the lung tissue of multiple mammalian species. mdpi.com

Comparative In Vitro Theophylline Metabolism
Tissue/SystemSpeciesKey FindingsReference
Liver SlicesRat vs. HumanRats produce 1,3-DMU and 1-MU. Humans produce 1,3-DMU, 1-MU, and 3-MX. nih.gov
Liver MicrosomesMouse (Wild-Type vs. Humanized)Humanized CYP1A2 mice produce 3-MX, unlike wild-type mice, mimicking the human profile. researchgate.net
Lung MicrosomesRat, Rabbit, Dog, Pig, Sheep, HumanAll species tested produced Theophylline-7β-d-ribofuranoside (Theonosine). mdpi.com

The observed differences in metabolic pathways among animal species and humans are critically important for the selection of appropriate preclinical models. nih.gov An ideal animal model should mimic human pharmacokinetics and metabolism as closely as possible to provide relevant and translatable data for toxicological evaluation.

The fact that each animal species presents a different metabolite profile underscores the challenge in finding a single, perfect model. nih.gov For example, the absence of 3-methylxanthine production in wild-type mouse models, a significant metabolite in humans, limits their predictive value for certain aspects of human metabolism and potential metabolite-mediated effects. nih.govresearchgate.net The development of humanized mouse models, such as those expressing human CYP1A2, represents a significant step forward. researchgate.net These models can replicate human-specific metabolic pathways, offering a more accurate platform for studying drug metabolism and its toxicological implications before human trials. researchgate.net

Therefore, a thorough characterization of the metabolic profile in various species is a prerequisite for selecting a model for toxicological studies. The choice of model must be justified based on its metabolic similarity to humans to ensure that the safety data generated is relevant and predictive of the response in the intended human population.

Distribution Studies in Preclinical Models and In Vitro Systems

The distribution of a drug determines its concentration at the site of action and in various tissues, influencing both efficacy and potential toxicity. Theophylline distributes readily into the body's fat-free tissues and water. drugbank.comunil.ch Its plasma protein binding is approximately 40%, primarily to albumin. drugbank.comunil.ch

Preclinical studies show that theophylline passes freely across biological barriers, including the placenta and into the cerebrospinal fluid. unil.ch The liver plays a central role not only in metabolism but also in the drug's elimination and distribution. nih.gov Experiments in hepatectomized dogs confirmed the liver's critical role in theophylline elimination. nih.gov A small percentage of the administered dose is recovered in the bile, with studies showing about 0.2% recovery in rats and 2-4% in dogs, indicating some level of biliary excretion. nih.gov In adult animals, renal excretion of the unchanged drug is a minor pathway, accounting for about 10% of the dose. drugbank.comunil.ch

Theophylline Distribution Parameters in Preclinical Models
ParameterFindingReference
Plasma Protein Binding~40% (primarily to albumin) drugbank.comunil.ch
Tissue DistributionDistributes into fat-free tissues, body water, crosses the placenta, enters cerebrospinal fluid. drugbank.comunil.ch
Biliary Excretion (as % of dose)0.2% (Rats), 2-4% (Dogs) nih.gov
Primary Organ of EliminationLiver nih.gov

Formulation Science and Advanced Drug Delivery Research for Theophylline Meglumine

Exploration of Novel Drug Delivery Systems

Beyond oral sustained-release tablets, research has focused on developing novel drug delivery systems for theophylline (B1681296), particularly for direct delivery to the lungs. mq.edu.audaneshyari.com Inhalable formulations offer the advantage of targeting the site of action, which could lead to enhanced efficacy. ucl.ac.uk

The development of dry powder inhaler (DPI) formulations for theophylline is an active area of research. daneshyari.comresearchgate.net Particle engineering techniques are employed to produce particles with suitable aerodynamic properties for deep lung deposition. ucl.ac.ukdaneshyari.comnih.gov

Key strategies in the design and optimization of inhalable theophylline powders include:

Spray Drying: This is a widely used technique to produce particles with controlled size and morphology. mq.edu.auucl.ac.uknih.gov Theophylline can be spray-dried alone or with excipients. nih.gov

Co-Spray-Drying with Carriers: To improve the aerosol performance and physicochemical properties, theophylline is often co-spray-dried with various carriers. nih.govmdpi.com

Sugars: Mannitol (B672), raffinose, and trehalose (B1683222) have been used as carriers. daneshyari.comnih.govresearchgate.netresearchgate.netnih.gov These carriers can help to produce amorphous particles with improved aerosolization. nih.gov

Amino Acids: Leucine (B10760876) and glycine (B1666218) have been investigated as dispersibility enhancers. nih.govresearchgate.netresearchgate.netnih.gov They can reduce particle cohesion and improve the fine particle fraction.

Particle Engineering: Techniques like wet milling followed by spray drying have been used to produce inhalable microcomposite particles of theophylline. ucl.ac.ukdaneshyari.com The inclusion of co-milling agents like mannitol can influence the micromeritic properties and aerosol performance. daneshyari.com

Addition of Lipophilic Adjuncts: Sodium stearate (B1226849) has been incorporated into spray-dried theophylline formulations to improve aerosolization and provide resistance to humidity. mq.edu.audaneshyari.com

Table 3: Examples of Inhalable Theophylline Powder Formulations

Formulation Strategy Excipients/Carriers Key Findings
Co-spray-drying with sugars and amino acids Raffinose, Leucine, Glycine Formulations with leucine and leucine-glycine showed high fine particle fractions (45.7–47.8%) and enhanced in silico lung deposition. nih.govmdpi.com
Co-spray-drying with lipophilic adjuncts Sodium Stearate (1.0% w/w) Significantly improved aerosol performance, achieving a fine particle fraction of 29.70 ± 2.59%. mq.edu.audaneshyari.com
Wet milling and spray drying Mannitol The addition of mannitol during wet milling influenced the solid state and aerosol performance of the engineered particles. ucl.ac.ukdaneshyari.com
Spray-dried co-crystals Saccharin, Nicotinamide (B372718) Spray-dried co-crystals demonstrated different micromeritic properties and smaller surface energies compared to milled co-crystals. nih.gov

The in vitro aerodynamic performance of DPI formulations is a critical quality attribute that predicts the in vivo deposition of the drug in the lungs. Standard methodologies are used to assess the aerodynamic particle size distribution. nih.gov

Commonly used apparatus for this assessment include:

Andersen Cascade Impactor (ACI): The ACI is a multi-stage impactor that separates particles based on their aerodynamic diameter. nih.govnih.gov It is authorized by the European Pharmacopoeia for this purpose. nih.gov A vacuum pump is used to draw the aerosolized powder through the impactor at a controlled flow rate (e.g., 60 L/min). nih.govnih.gov

Multi-Stage Liquid Impinger (MSLI): The MSLI is another apparatus used to assess the aerosol performance of DPIs. mq.edu.audaneshyari.comresearchgate.net

From these assessments, key aerodynamic parameters are determined:

Mass Median Aerodynamic Diameter (MMAD): This is the diameter at which 50% of the particles by mass are smaller and 50% are larger. For deep lung delivery, an MMAD between 1-5 µm is generally desired. mq.edu.au

Fine Particle Fraction (FPF): This represents the percentage of the emitted dose that has an aerodynamic diameter small enough to reach the deep lung (typically < 5 µm). A higher FPF is desirable for efficient lung delivery. mq.edu.aunih.gov

Geometric Standard Deviation (GSD): This parameter describes the spread of the aerodynamic particle size distribution.

In addition to these in vitro methods, in silico models, such as computational fluid dynamics (CFD), are increasingly being used to simulate and predict the lung deposition of inhaled particles. nih.govnih.gov

Table 4: Aerodynamic Assessment of Inhalable Theophylline Formulations

Formulation Assessment Method MMAD (μm) FPF (%) Key Observation
Co-spray-dried Theophylline with Raffinose-Leucine-Glycine Andersen Cascade Impactor (ACI) 4.6–5.0 45.7–47.8 Leucine-containing formulations showed the highest FPF. nih.govmdpi.com
Spray-dried Theophylline with 1.0% Sodium Stearate Multi Stage Liquid Impinger (MSLI) Not Reported 29.70 Addition of sodium stearate was most efficient for aerosolization. mq.edu.audaneshyari.com
Co-spray-dried Theophylline with Trehalose-Leucine Andersen Cascade Impactor (ACI) Not Reported 43 The trehalose-leucine combination significantly enhanced the FPF. researchgate.netnih.gov

Analytical Methodologies and Quality Control for Theophylline Meglumine Research

Chromatographic Techniques for Quantitative Analysis

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the analysis of Theophylline (B1681296) Meglumine (B1676163) due to its high resolution, sensitivity, and specificity.

The development of HPLC methods for Theophylline Meglumine requires careful optimization of chromatographic conditions to achieve adequate separation and quantification of both the theophylline and meglumine components.

A validated HPLC method has been established for the determination of theophylline in various biological fluids, which is essential for preclinical pharmacokinetic studies. nih.gov This method typically employs a C18 column with an isocratic mobile phase consisting of a methanol (B129727) and water mixture (e.g., 60:40 v/v). nih.gov UV detection is commonly set at 280 nm for quantifying theophylline. nih.govuobasrah.edu.iq Sample preparation may involve liquid-liquid extraction for plasma and saliva to remove interfering substances, while urine samples can often be analyzed with minimal pretreatment. nih.gov

Key validation parameters for such an HPLC method are summarized below:

ParameterUrineSalivaPlasma
Limit of Quantification (LOQ) 1.1 µg/mL1.9 µg/mL3.1 µg/mL
Recovery 101.39%100.45%94.85%
Intra-day Precision (%RSD) 0.22–2.33%--
Inter-day Precision (%RSD) 3.17-13.12%--

Data sourced from a study on the determination of theophylline in biological fluids. nih.gov

This validated HPLC method is demonstrated to be simple, precise, accurate, and sensitive for the quantification of theophylline in biological samples. nih.gov

The analysis of meglumine by HPLC presents a challenge due to its lack of a significant UV chromophore. ingentaconnect.com Several approaches have been developed to overcome this, including derivatization, the use of charged surface hybrid stationary phases, and specialized columns for carbohydrate separations. ingentaconnect.comresearchgate.netnih.gov A successful and validated method involves the use of an ion-pairing reagent in the mobile phase. ingentaconnect.comresearchgate.netnih.gov

An example of a validated HPLC method for meglumine quantification in solid dosage forms utilizes an Agilent Eclipse XDB-C18 column with a mobile phase containing an anionic pairing reagent like octane-1-sulfonic acid. ingentaconnect.comresearchgate.netnih.gov Detection can be achieved using a Diode Array Detector (DAD) at a low wavelength (e.g., 195 nm) or a Refractive Index Detector (RID). ingentaconnect.comresearchgate.net

Validation of this ion-pairing HPLC method has demonstrated excellent linearity, precision, and accuracy. ingentaconnect.com

Validation ParameterResult
Linearity (Correlation Coefficient) 0.9996
Precision (Repeatability, %RSD) 0.01% - 0.06%
Accuracy (Recovery) 94.1% - 100.1%

Data from a study on the determination of meglumine in pharmaceutical formulations. ingentaconnect.com

To enhance the retention and separation of polar compounds like meglumine, advanced stationary phases such as mixed-mode columns can be employed. sielc.com For instance, a Primesep 100 mixed-mode column, which combines hydrophobic and ion-exchange functionalities, can be used for the analysis of meglumine. sielc.com This approach allows for analysis with a simple isocratic mobile phase of water, acetonitrile, and a buffer like sulfuric acid. sielc.com Detection methods compatible with this type of chromatography include Mass Spectrometry (MS), Evaporative Light Scattering Detection (ELSD), and Charged Aerosol Detection (CAD). sielc.com

Gas chromatography (GC) is a powerful analytical technique primarily used for volatile and thermally stable compounds. While not the primary method for the routine analysis of the less volatile theophylline and meglumine, GC holds conceptual and emerging applications in pharmaceutical analysis that could be relevant. drawellanalytical.com

Conceptually, GC could be applied to the analysis of this compound through derivatization to increase the volatility of the analytes. nih.gov GC is widely used for the identification and quantification of residual solvents and impurities in pharmaceutical compounds, which is a critical aspect of quality control. drawellanalytical.comscirp.org In bioanalysis, GC can be utilized for determining volatile drugs and their metabolites in biological fluids. drawellanalytical.com As GC technology advances, particularly with sensitive detectors and hyphenated techniques like GC-MS, its application in the broader analysis of pharmaceutical compounds, including the potential for specific impurity profiling of this compound, may become more prevalent. scirp.org

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectrophotometric Approaches for Analytical Research

UV-Visible spectrophotometry offers a simpler and more accessible alternative to chromatography for the quantitative analysis of theophylline, particularly in pharmaceutical formulations. nih.govnih.gov

A UV spectrophotometric method has been developed and validated for the determination of theophylline in biological fluids. nih.gov The analysis is typically performed at the wavelength of maximum absorbance for theophylline, which is around 275 nm. nih.gov While this method may be less selective than HPLC, especially in complex biological matrices, it can be a suitable alternative when HPLC is not available. nih.gov

A comparative look at the validation parameters for spectrophotometric analysis of theophylline reveals its utility and limitations:

ParameterPlasmaUrine
Limit of Quantification (LOQ) 5.23 µg/mL8.7 µg/mL
Recovery 98.27%95.25%
Intra-day Precision (%RSD) 2.37 – 3.00%-
Inter-day Precision (%RSD) 5.43-7.91%-

Data from a study on the determination of theophylline in biological samples. nih.gov

Spectrophotometric methods are also valuable for the analysis of theophylline in various pharmaceutical dosage forms, where interference from excipients is minimal. nih.gov

UV Spectrophotometry for Theophylline Quantification in Research Samples

UV Spectrophotometry is a widely utilized analytical technique for the quantification of theophylline in various research samples due to its simplicity, cost-effectiveness, and rapidity. ajrconline.org The method is based on the principle that theophylline absorbs ultraviolet radiation at a specific wavelength. The amount of absorption is directly proportional to the concentration of theophylline in the sample, following the Beer-Lambert law.

Research has established various methods employing UV spectrophotometry for theophylline estimation, often in combination with other substances. For instance, a simultaneous equation method has been developed for the estimation of Theophylline and Terbutaline sulphate, with selected wavelengths of 274.8 nm for Theophylline and 295.6 nm for Terbutaline sulphate. ijcpa.in Another approach, the absorption ratio method, uses an isosbestic point at 287.3 nm and the wavelength of maximum absorption for Theophylline (274.8 nm). ijcpa.in In these methods, linearity has been observed in concentration ranges such as 4-24 mcg/ml for theophylline. ijcpa.in Similarly, for the simultaneous estimation of Etophylline and Theophylline, wavelengths of 271 nm and 273 nm have been utilized, respectively. iosrjournals.org

The choice of solvent is critical in UV spectrophotometric analysis. Studies have used methanol, 0.1 N NaOH, and 5% w/v NaOH as solvents. ajrconline.orgijcpa.iniosrjournals.org The validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ). ajrconline.orgijcpa.in For example, one study reported a correlation coefficient (r²) of 0.998 for theophylline, with percentage assay values between 100.20 – 100.75. ijcpa.in Another study using an area under the curve spectrophotometric method (260 to 282 nm) found an LOD of 0.57 µg/mL and an LOQ of 1.88 µg/mL for theophylline. journaljpri.com

In more complex matrices like biological fluids, UV spectrophotometry has been successfully applied for determining theophylline concentrations in plasma and urine, typically after a liquid-liquid extraction step to eliminate interferences. nih.gov Analysis is commonly performed at a wavelength of around 275 nm. nih.gov While HPLC is often more sensitive, spectrophotometric analysis is a viable alternative when advanced chromatographic equipment is unavailable. nih.gov For multicomponent mixtures, multivariate calibration methods like partial least-squares (PLS-1) and principal component regression (PCR) can be coupled with UV-Vis spectroscopy to resolve spectral overlap without prior separation. nih.govresearchgate.net Using these chemometric techniques, the limit of detection for theophylline has been reported as low as 0.03 mg L−1. nih.govresearchgate.net

Summary of UV Spectrophotometric Methods for Theophylline Quantification
Method TypeSolventWavelength (λmax)Linearity Range (µg/mL)Correlation Coefficient (r²)Reference
Simultaneous Equation0.1 N NaOH274.8 nm4-240.998 ijcpa.in
Absorption Ratio0.1 N NaOH274.8 nm & 287.3 nm (isosbestic)4-240.998 ijcpa.in
Multivariate Calibration (PCR)Methanol225-390 nm (scan)2-14 (mg/L)N/A nih.govresearchgate.net
Direct UV AnalysisN/A (in plasma/urine)275 nmN/AN/A nih.gov
Chemometric AssistedMethanol273 nm1-50.998 iosrjournals.org
Area Under CurveN/A260-282 nmN/A0.9978 journaljpri.com

Stress Degradation Studies and Purity Profiling in Research Material

Stress degradation studies are essential for establishing the intrinsic stability of a drug substance, understanding its degradation pathways, and developing stability-indicating analytical methods. nih.govinnovareacademics.in For theophylline and related compounds, research involves subjecting the material to various stress conditions as mandated by ICH guidelines, including acid and base hydrolysis, oxidation, thermal stress, and photolysis. innovareacademics.in

In a typical study, theophylline solutions are subjected to conditions such as 1N HCl for acid degradation, 1N NaOH for base degradation, and 3.0% v/v H₂O₂ for oxidative degradation. innovareacademics.in Thermal degradation is assessed by exposing the solid drug to dry heat (e.g., 80-105°C), while photolytic stability is tested by exposure to UV radiation or sunlight. ijcpa.ininnovareacademics.in The extent of degradation is then quantified, usually by a stability-indicating chromatographic method like HPLC, which can separate the intact drug from its degradation products. nih.govajpaonline.com

Research findings indicate that theophylline solutions are particularly susceptible to degradation under oxidative and acidic conditions. journaljpri.com One study on doxofylline, a derivative of theophylline, showed significant degradation under oxidative (58.40%) and thermal (53.90%) stress. nih.gov Another study found that the degradation rate of theophylline in water was significantly reduced in the presence of inorganic ions, which act as hydroxyl radical (•OH) scavengers. mdpi.com For instance, the presence of NaNO₃ at a concentration of 1 × 10⁻³ mol dm⁻³ resulted in a ~60% reduction in degradation efficiency. mdpi.com

The purity profile of a research material is established by identifying and quantifying the impurities and degradation products formed under these stress conditions. The results from these studies are crucial for ensuring the quality, safety, and efficacy of the final pharmaceutical product.

Summary of Stress Degradation Conditions for Theophylline and Related Compounds
Stress ConditionReagent/MethodObserved DegradationReference
Acid Hydrolysis1N HClSignificant degradation observed. journaljpri.cominnovareacademics.in
Base Hydrolysis1N NaOHDegradation observed. innovareacademics.in
Oxidation3.0% v/v H₂O₂Particularly labile; significant degradation (e.g., 58.40% for doxofylline). nih.govinnovareacademics.in
Photolytic DegradationExposure to UV radiation or sunlight.Degradation observed. ijcpa.inajpaonline.com
Thermal DegradationDry heat at 80-105°C.Particularly labile; significant degradation (e.g., 53.90% for doxofylline). ijcpa.innih.govinnovareacademics.in
Humidity25°C and 80% RH.Degradation observed. innovareacademics.in

Mass Spectrometry (MS) Integration in Advanced Analytical Research

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing detailed information about the molecular weight and structure of analytes. When integrated with separation techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography (LC), it becomes a highly sensitive and selective method for the analysis of complex mixtures. nih.govresearchgate.net

In the context of this compound research, LC-MS/MS is employed for the sensitive quantification of theophylline and its related compounds in biological samples like blood and urine. nih.gov For instance, a capillary HPLC system coupled with fast atom bombardment (FAB)-mass spectrometry has been developed for the simultaneous determination of theophylline, theobromine (B1682246), and caffeine (B1668208). nih.gov This method allowed for the introduction of the entire column effluent into the MS interface, enabling the identification and quantification of these compounds at concentrations as low as 50-500 ng/ml. nih.gov Such methods are invaluable in clinical and forensic analysis due to their definitive identification capabilities. nih.gov

Furthermore, LC-MS is crucial for impurity profiling. While theophylline is the active moiety, meglumine is used as an excipient and counter-ion. researchgate.net An HPLC-MS method has been developed to specifically detect and quantify by-products and impurities within meglumine samples, such as reducing sugars and nitrogen impurities. researchgate.net Given that meglumine is derived from glucose, this impurity profile is critical for quality control. researchgate.net The high sensitivity of MS allows for the determination of these impurities at very low levels. capes.gov.br Techniques like ion trap time-of-flight mass spectrometry (IT-TOF-MS) are used to identify unknown impurities, contributing to a comprehensive purity assessment. capes.gov.br

Advanced Characterization Techniques in Formulation Research (e.g., X-ray Diffractograms, FTIR, Thermal Analysis)

Advanced characterization techniques are indispensable in formulation research to understand the solid-state properties of the active pharmaceutical ingredient (API) and its interaction with excipients. These properties, including crystallinity, polymorphism, and thermal stability, significantly influence the manufacturing process, stability, and bioavailability of the final dosage form.

X-ray Diffractometry (XRD)

Powder X-ray Diffraction (PXRD) is a primary technique for analyzing the crystalline structure of materials. The diffraction pattern is unique to a specific crystalline solid, allowing for the identification of different polymorphic forms or the distinction between crystalline and amorphous states. For theophylline, characteristic diffraction peaks have been identified at 2θ angles of 7.14°, 12.60°, and 14.40°, which are indicative of its monohydrate crystalline form. researchgate.net In formulation studies, XRD is used to assess how processing steps, such as incorporating theophylline into a polymer film, affect its physical state. The absence of characteristic theophylline peaks and the appearance of a halo pattern in a drug-loaded formulation would indicate that the drug is present in an amorphous form. researchgate.netnih.gov

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify functional groups within a molecule and to study intermolecular interactions between the drug and excipients. nih.gov The FTIR spectrum of pure theophylline shows characteristic absorption bands, such as an N-H stretching vibration around 3120 cm⁻¹ and carbonyl (C=O) stretching vibrations at approximately 1706 cm⁻¹ and 1659 cm⁻¹. researchgate.netnih.gov In formulation research, any significant shifts, disappearance, or appearance of new bands in the FTIR spectrum of a drug-excipient mixture compared to the pure components can indicate a chemical interaction. nih.govnih.gov Attenuated total reflection (ATR)-FTIR spectroscopic imaging is an advanced application that can visualize the dissolution process of a theophylline tablet in real-time, providing insights into structural transformations, such as the conversion of theophylline anhydrate to its monohydrate form in an aqueous environment. nih.govnih.govfigshare.com

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal properties of materials. mdpi.compharmascholars.comdntb.gov.uanih.gov

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The resulting thermogram provides information on melting points, glass transitions, and polymorphic transformations. The DSC thermogram for pure theophylline exhibits a sharp endothermic peak around 271-273°C, corresponding to its melting point. mdpi.comresearchgate.net In formulations, changes in the melting peak (e.g., shifting, broadening, or disappearance) can indicate drug-excipient interactions or a change in the drug's physical state from crystalline to amorphous. nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and decomposition profiles. The TGA curve for theophylline shows that its thermal decomposition begins at approximately 298.6°C in a single stage. mdpi.com TGA can be a valuable screening tool for assessing the composition of pharmaceutical preparations and can help distinguish between different theophylline-containing products based on their unique decomposition profiles. mdpi.compharmascholars.comnih.gov

Derivative Synthesis and Structure Activity Relationship Sar Studies of Theophylline

Design and Synthesis of Novel Theophylline (B1681296) Derivatives

The design of new theophylline derivatives is a strategic endeavor aimed at optimizing its therapeutic actions while minimizing adverse effects. This involves targeted modifications of the theophylline scaffold to alter its interaction with biological targets and improve its physicochemical properties. nih.gov

Several strategies are employed to modify the pharmacological and physicochemical characteristics of theophylline. A primary approach involves the substitution at the N7 and C8 positions of the xanthine (B1682287) core, which have been identified as key for modulating biological activity. researchgate.net For instance, introducing various substituents at these positions can lead to derivatives with enhanced bronchodilator activity, potent anti-inflammatory effects, or novel activities such as acetylcholinesterase (AChE) inhibition for potential use in neurodegenerative diseases. nih.govmdpi.com

Another strategy focuses on improving the physicochemical properties of theophylline, such as solubility and bioavailability. nih.gov This has been explored through the formation of cocrystals with amino acids, which can significantly alter characteristics like melting point, dissolution rate, and thermal stability without changing the chemical structure of the parent molecule. nih.gov The development of cocrystals with GABA and Arginine, for example, has been shown to increase the dissolution rate of theophylline. nih.gov

Furthermore, the synthesis of hybrid molecules, where theophylline is combined with other pharmacophores, is a growing area of interest. This approach aims to create multifunctional molecules that can target multiple pathways involved in a disease. For example, theophylline has been hybridized with 1,2,3-triazole and other heterocyclic moieties to develop compounds with potential antitumor and antimicrobial activities. researchgate.net

A variety of synthetic methodologies are utilized to create novel theophylline derivatives. A common starting point is the alkylation of theophylline, often at the N7 position. For example, reaction with chloroacetonitrile (B46850) can introduce a nitrile group, which can then be converted to a tetrazole scaffold through a click reaction using sodium azide (B81097) and a zinc catalyst. nih.gov Subsequent alkylation with various halogenide-ester derivatives allows for the introduction of diverse side chains. nih.gov

Another prevalent method is the Suzuki-Miyaura cross-coupling reaction, which is effective for introducing aryl or heteroaryl groups at the C8 position of the xanthine ring. mdpi.com The copper(I)-catalyzed one-pot three-component reaction (A3-coupling) is also employed for the synthesis of aminobutynyl-substituted theophylline derivatives. mdpi.com This reaction involves the coupling of an alkyne, formaldehyde, and a secondary amine. mdpi.com

The general synthetic pathway for N(7)-substituted theophyllines often involves the reaction of theophylline with substituted benzyl (B1604629) halide compounds. nih.gov For the synthesis of 7,8-disubstituted derivatives, 8-mercaptoxanthines are frequently used as intermediates. researchgate.net

A multi-step synthesis for theophylline itself has been described, starting from the methylation of 6-aminouracil, followed by nitrosation, reduction, and cyclization to form the purine (B94841) ring system. google.com

Structure-Activity Relationship (SAR) Analysis of Theophylline Analogs

Structure-activity relationship (SAR) analysis is a critical component in the development of new drugs, as it provides insights into how the chemical structure of a compound influences its biological activity. drugdesign.org For theophylline analogs, SAR studies have been instrumental in identifying key structural features that determine their potency and selectivity for various biological targets. semanticscholar.org

The pharmacological effects of theophylline and its derivatives are primarily mediated through their interaction with adenosine (B11128) receptors and their inhibition of phosphodiesterase (PDE) enzymes. semanticscholar.org SAR studies have revealed that modifications at different positions of the xanthine ring system have a profound impact on these interactions.

The 1-methyl group on the xanthine ring has been identified as crucial for inhibitory effects at adenosine receptors. semanticscholar.org Both theophylline and caffeine (B1668208) are potent antagonists of adenosine receptors in the brain. semanticscholar.org The structure of the theophylline-binding RNA aptamer complex reveals a well-ordered binding pocket where a network of hydrogen bonds and stacking interactions are responsible for high-affinity binding. researchgate.net This intricate binding explains the ability of the RNA to discriminate between theophylline and the structurally similar caffeine. researchgate.net

In terms of enzyme inhibition, theophylline is a non-selective PDE inhibitor. nih.gov However, SAR studies have shown that modifications to the theophylline scaffold can lead to derivatives with increased potency and selectivity for specific PDE isoforms, such as PDE4, which is a key target for anti-inflammatory drugs. nih.gov For instance, ring-extended xanthines have been developed with significantly increased potency for PDE inhibition. semanticscholar.org Furthermore, theophylline derivatives have been designed as inhibitors of other enzymes, such as acetylcholinesterase (AChE), with some compounds exhibiting inhibitory activity in the micromolar range. mdpi.com

Table 1: SAR of Theophylline Derivatives as Enzyme Inhibitors

Compound/Derivative Target Enzyme Key Structural Features Observed Activity
Theophylline Phosphodiesterase (PDE) 1,3-dimethylxanthine core Weak, non-selective inhibitor
Ring-extended xanthines Phosphodiesterase (PDE) Extended ring system Increased potency (nanomolar range)
7-substituted theophyllines Acetylcholinesterase (AChE) Long methylene (B1212753) chain at N7 Strongest inhibition with the longest chain
Theophylline-tetrazole hybrids Acetylcholinesterase (AChE) Tetrazole scaffold Moderate to low activity (IC50 < 200 µM)
Acefylline-eugenol conjugates Acetylcholinesterase (AChE) Acetyl linker 97% inhibitory effect

Beyond its bronchodilator effects, theophylline exhibits significant anti-inflammatory properties, which are thought to be mediated, in part, by the activation of histone deacetylases (HDACs). mdpi.com SAR studies have aimed to develop derivatives with enhanced anti-inflammatory activity. It has been shown that low-dose theophylline can enhance the anti-inflammatory effects of steroids, particularly in the context of chronic obstructive pulmonary disease (COPD), by increasing HDAC activity. nih.gov

The development of theophylline derivatives with other mechanistic effects is also an active area of research. For example, by incorporating a tetrazole scaffold, researchers have synthesized theophylline derivatives with inhibitory activity against acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), enzymes implicated in Alzheimer's disease. nih.gov The anti-inflammatory effects of some acefylline (B349644) hybrids have been demonstrated by their ability to reduce levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide-stimulated RAW 264.7 cells. nih.gov

Table 2: Enhanced Mechanistic Effects of Theophylline Derivatives

Derivative Target/Mechanism Observed Effect
Low-dose Theophylline Histone Deacetylase (HDAC) activation Potentiates anti-inflammatory effect of steroids
Theophylline-tetrazole hybrids AChE and BACE1 inhibition Potential for Alzheimer's disease treatment
Acefylline hybrids (6d and 19) Cytokine production (TNF-α, IL-1β, IL-6) Significant reduction in pro-inflammatory cytokines

Preclinical Evaluation of Theophylline Derivatives (excluding human data)

The preclinical evaluation of novel theophylline derivatives is a crucial step in the drug development process, providing essential data on their efficacy and safety before they can be considered for human trials. nih.gov This evaluation typically involves a combination of in vitro and in vivo studies.

In vitro studies are often the first step in preclinical evaluation and are used to assess the biological activity of new compounds in a controlled laboratory setting. nih.gov These studies can include enzyme inhibition assays, receptor binding studies, and cell-based assays to determine a compound's potency and mechanism of action. nih.gov For example, the bronchodilator activity of new theophylline derivatives has been determined in vitro by measuring the inhibition of acetylcholine-induced contractions in isolated guinea pig tracheae. nih.gov The anti-inflammatory effects of derivatives have been assessed by measuring their ability to inhibit the production of inflammatory mediators in cell cultures. nih.gov

In vivo studies in animal models are then used to evaluate the pharmacological effects of the most promising compounds in a living organism. elifesciences.org These studies can provide information on a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity. preprints.org For instance, the bronchodilator activity of novel theophylline derivatives has been evaluated in vivo using acetylcholine-induced bronchospasm in anesthetized guinea pigs. researchgate.net The anti-inflammatory and anti-arthritic effects of theophylline have been studied in a rat model of adjuvant-induced arthritis, where it was shown to reduce the arthritis index, hind paw volume, and inflammatory cellular infiltrate. nih.gov

Table 3: Preclinical Evaluation of Novel Theophylline Derivatives

Study Type Model Key Findings
In vitro Isolated guinea pig tracheae Evaluation of bronchodilator activity
In vitro RAW 264.7 cells Assessment of anti-inflammatory effects (cytokine inhibition)
In vivo Anesthetized guinea pigs Determination of bronchodilator activity
In vivo Rat model of adjuvant-induced arthritis Evaluation of anti-inflammatory and anti-arthritic effects
In vivo Ovalbumin-sensitized Balb/c mice Inhibition of mucus production and inflammatory response

Assessment of Potency and Selectivity in In Vitro Systems

In vitro studies are fundamental in the early stages of drug discovery to determine the potency and selectivity of newly synthesized compounds. For theophylline derivatives, these studies often involve assessing their effects on specific enzymes or receptors.

A significant area of investigation has been the development of theophylline derivatives as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. nih.gov For instance, a series of N-substituted theobromine (B1682246) and theophylline derivatives were synthesized and evaluated for their AChE inhibitory activity. The results demonstrated that substitution at the N-1 position of the xanthine scaffold, as seen in theobromine derivatives, led to a significant enhancement in inhibitory potency against AChE compared to theophylline derivatives. nih.gov Notably, derivatives with an alkylamino linker attached to a tertiary amine showed the highest activity, with IC50 values in the nanomolar range. nih.gov

Another study focused on theophylline derivatives bearing a tetrazole scaffold for the treatment of Alzheimer's disease. researchgate.net Most of the synthesized compounds exhibited moderate to low activity against AChE, with IC50 values below 200 μM. Compound 12 , which features a 4-carbon linker and a 2-fluoro-4-iodo substitution on the phenyl ring, was identified as the most potent, with an IC50 value of 15.68 μM. researchgate.net

The anti-cancer potential of theophylline derivatives has also been explored. A series of theophylline derivatives containing a 1,2,3-triazole ring were synthesized and their antiproliferative activity was assessed against various cancer cell lines. drugfuture.com Derivative d17 displayed potent antiproliferative activity against several cancer cell lines, with particularly strong effects against non-small cell lung cancer (NSCLC) cell lines H460 and A549, with IC50 values of 5.929 ± 0.97 μM and 6.76 ± 0.25 μM, respectively. drugfuture.comuot.edu.ly

The traditional use of theophylline as a bronchodilator has also been a focus for improvement. A study on 8-substituted theophylline derivatives revealed that all tested compounds were more active than theophylline at a concentration of 10-3M. google.com The introduction of bromo and imidazolyl groups at the 8th position resulted in compounds that were 6.5 and 2.5 times more active than theophylline, respectively. google.com

In Vitro Potency and Selectivity of Theophylline Derivatives
Derivative ClassTargetMost Potent Compound(s)IC50 ValueCell Line/Enzyme SourceReference
N-substituted theobromine/theophyllineAChETheobromine derivatives 28 and 3014 nM and 13 nMElectric eel AChE nih.gov
Theophylline with tetrazole scaffoldAChECompound 1215.68 μM- researchgate.net
Theophylline with 1,2,3-triazole ringAntiproliferativeDerivative d175.929 ± 0.97 μMH460 (NSCLC) drugfuture.comuot.edu.ly
6.76 ± 0.25 μMA549 (NSCLC)
8-substituted theophyllineBronchodilation8-bromo-theophylline6.5x more active than theophylline- google.com

Investigation of Novel Therapeutic Targets and Indications in Animal Models

While in vitro studies provide valuable initial data, animal models are essential for evaluating the therapeutic potential and understanding the in vivo effects of new theophylline derivatives.

Research into theophylline analogs as potential nootropic or cognitive enhancers has utilized rat hippocampus models. nih.gov In one study, the effects of several newly synthesized theophylline analogs on evoked population spikes in the CA1 region of the rat hippocampus were examined. The findings indicated that the size of the terminal lactam ring significantly influenced the neuroactivity of the compounds, whereas the length of the carbon chain at the N7 position had no effect. Specifically, hexahydroazepin-2-one analogs were identified as having potential for further development as cognitive enhancers. nih.gov

The anti-cancer efficacy of theophylline derivatives has been further investigated in the context of their mechanisms of action. The promising 1,2,3-triazole derivative d17 was found to induce apoptosis in NSCLC cells. drugfuture.com This apoptotic effect was achieved by increasing the ratio of the apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which was a result of the downregulation of phosphorylated Akt protein expression. Importantly, at therapeutic concentrations, this compound showed minimal toxicity to normal hepatocyte cells (LO2). drugfuture.com

Tricyclic and tetracyclic derivatives of theophylline have been investigated for their effects on the central nervous system (CNS) and cardiovascular system (CVS). uot.edu.ly These compounds have shown a range of activities, including sedative, analgesic, and neuroleptic-like properties. The modification of structural elements, such as the type of additional ring and the nature of the alkylamine substituent, was found to influence their CNS activity. uot.edu.ly

Future Directions and Emerging Research Avenues for Theophylline Meglumine and Theophylline Research

Re-evaluation of Theophylline's Anti-inflammatory and Immunomodulatory Potential in Contemporary Preclinical Models

Recent research has refocused on the anti-inflammatory and immunomodulatory properties of theophylline (B1681296), moving beyond its classical role as a bronchodilator. nih.govpnas.org Preclinical studies are increasingly exploring these effects at lower concentrations, which may offer therapeutic benefits with a more favorable side effect profile. pnas.orgnih.gov Theophylline's ability to modulate the activity of various immune cells, including T-lymphocytes and eosinophils, is a key area of this re-evaluation. patsnap.com

One of the primary mechanisms now recognized for theophylline's anti-inflammatory action is the activation of histone deacetylases (HDACs), particularly HDAC2. pnas.orgmdpi.com This action leads to the suppression of inflammatory gene expression. pnas.orgnih.gov This is distinct from its better-known mechanisms of phosphodiesterase (PDE) inhibition and adenosine (B11128) receptor antagonism. mdpi.comclinpgx.org Furthermore, at low doses, theophylline can inhibit phosphoinositide 3-kinase (PI3K), a pathway involved in airway inflammation. nih.gov

In preclinical models of arthritis in rats, theophylline has demonstrated significant anti-inflammatory and anti-arthritic effects, suppressing the physical signs of the condition and inhibiting the infiltration of inflammatory cells into the synovium. nih.gov Studies have also shown that theophylline can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), while increasing the production of the anti-inflammatory cytokine IL-10. oatext.comnih.gov This modulation of cytokine balance is a critical aspect of its immunomodulatory potential. nih.gov

The following table summarizes key preclinical findings on the anti-inflammatory and immunomodulatory effects of theophylline.

Model/SystemKey FindingsReference
Adjuvant-induced arthritis in ratsSuppressed arthritis syndrome, inhibited inflammatory cell infiltration, and alleviated cartilage destruction. nih.gov
In vitro human epithelial cells and macrophagesEnhanced histone deacetylase (HDAC) activity, leading to decreased inflammatory gene expression. pnas.org
Peripheral blood mononuclear cells from asthmatic subjectsIncreased production of the anti-inflammatory cytokine IL-10 and slightly inhibited TNF-α production. nih.gov
In vivo animal modelsReduced eosinophil infiltration in airways. pnas.org

A significant area of contemporary research involves investigating the synergistic anti-inflammatory effects of theophylline when combined with other agents. researchgate.net This approach aims to enhance therapeutic efficacy while potentially allowing for lower doses of each compound, thereby reducing side effects.

The most studied combination is with corticosteroids. Preclinical evidence strongly suggests that theophylline can enhance the anti-inflammatory actions of corticosteroids. pnas.org This synergy is largely attributed to theophylline's ability to activate HDACs, which corticosteroids recruit to suppress inflammatory gene transcription. pnas.orgmdpi.com This interaction may be particularly beneficial in conditions characterized by corticosteroid resistance. mdpi.com In vitro studies on human lung fibroblasts have shown that low-dose theophylline potentiates the inhibitory effects of methylprednisolone and hydrocortisone on matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. nih.govmdpi.com

Research has also explored the combination of theophylline with nitric oxide (NO) modulators in preclinical models of adjuvant-induced arthritis in rats. nih.gov These studies found that combining theophylline with a low dose of a nitric oxide donor (sodium nitroprusside) or a non-specific nitric oxide synthase inhibitor (L-NMMA) enhanced its anti-inflammatory and anti-arthritic effects. nih.gov The combination of theophylline and a low dose of sodium nitroprusside was particularly effective at inhibiting pannus formation, a hallmark of destructive arthritis. nih.gov

The table below details findings on the synergistic effects of theophylline with other anti-inflammatory agents.

Combination AgentPreclinical ModelKey Synergistic EffectsReference
Dexamethasone (Corticosteroid)In vitro macrophages and epithelial cellsIncreased repression of inflammatory cytokine release. pnas.org
Methylprednisolone, HydrocortisoneIn vitro human lung fibroblastsPotentiated inhibition of MMP-2 and MMP-9. nih.gov
Sodium Nitroprusside (NO donor)Adjuvant-induced arthritis in ratsEnhanced anti-inflammatory and anti-arthritic effects; inhibited pannus formation. nih.gov
L-NMMA (NO synthase inhibitor)Adjuvant-induced arthritis in ratsEnhanced anti-inflammatory and anti-arthritic effects. nih.gov

Exploration of Novel Mechanisms and Therapeutic Applications in Preclinical and In Vitro Contexts

Beyond its established roles, research is uncovering novel mechanisms of action for theophylline, opening doors to potential new therapeutic applications. nih.gov These investigations often focus on cellular and molecular pathways that are not directly related to bronchodilation.

Modern research is delving into the specific molecular targets of theophylline to understand its broad biological effects. A key discovery is its role as an activator of histone deacetylases (HDACs), which helps to switch off activated inflammatory genes. nih.gov This mechanism is thought to underlie its anti-inflammatory effects at concentrations lower than those required for PDE inhibition. mdpi.com

Theophylline has also been shown to prevent the translocation of the proinflammatory transcription factor nuclear factor-kappa B (NF-κB) into the nucleus, which can reduce the expression of a wide range of inflammatory genes. mdpi.com In vitro studies have also suggested that theophylline can induce apoptosis (programmed cell death) in T-lymphocytes, which could contribute to its immunomodulatory effects by reducing the survival of these inflammatory cells. mdpi.comnih.gov

Recent preclinical research has also explored the potential of theophylline derivatives in oncology. nih.gov For instance, newly synthesized 1,2,3-triazole ring-containing theophylline derivatives have shown promising antitumor activity against non-small cell lung cancer (NSCLC) cell lines in vitro. nih.gov One particular derivative, d17, demonstrated strong antiproliferative activity and induced apoptosis in cancer cells by downregulating the expression of phosphorylated Akt protein, while showing little toxicity to normal cells at therapeutic concentrations. nih.gov

The following table summarizes research into novel cellular and molecular pathways of theophylline.

Cellular/Molecular PathwayResearch Context/ModelKey FindingsReference
Histone Deacetylase (HDAC) ActivationIn vitro cell modelsReverses corticosteroid resistance; switches off inflammatory genes. mdpi.com
NF-κB Transcription FactorIn vitro studiesPrevents translocation to the nucleus, reducing inflammatory gene expression. mdpi.com
T-lymphocyte ApoptosisIn vitro studiesInduces apoptosis, potentially reducing inflammatory cell survival. mdpi.comnih.gov
Akt Signaling PathwayIn vitro non-small cell lung cancer (NSCLC) cell linesA theophylline derivative (d17) downregulated phosphorylated Akt, inducing apoptosis. nih.gov

Preclinical studies in animal models have investigated the effects of theophylline on biological processes beyond the respiratory system, including fertility and neurological functions.

Reproductive studies in mice and rats have indicated that theophylline can adversely affect fertility. nih.gov In a continuous breeding assay in mice, theophylline administration led to a dose-dependent decrease in the number of live pups per litter and an increase in the time needed to produce each litter. nih.gov A crossover mating trial suggested that both male and female fertility were affected, with more extensive effects observed in females. nih.gov The observed changes may be partly attributed to embryotoxicity. nih.gov In male rats, high doses of theophylline were associated with reduced testicular and cauda epididymis weight and an increase in abnormal sperm. nih.gov

In the context of neurological functions, animal studies have examined the neurotoxicity of theophylline. nih.gov Research in pregnant rats aimed to determine if advanced pregnancy alters the neurotoxic response to theophylline. nih.gov The study found that the onset of maximal seizures occurred at similar theophylline concentrations in the serum and cerebrospinal fluid of both pregnant and nonpregnant rats, suggesting that advanced pregnancy has a negligible effect on the neurotoxic response in this animal model. nih.gov

Advancements in Preclinical Study Design and Predictive Modeling for Theophylline Compounds

The development and evaluation of theophylline compounds are benefiting from advancements in preclinical study design and the integration of predictive modeling. These approaches aim to improve the efficiency of drug development, enhance the understanding of drug performance, and reduce the reliance on extensive in vivo testing. biopharminternational.compfizer.com

Predictive modeling, utilizing data from prior clinical trials, de-identified medical records, and in vitro studies, is increasingly used to forecast various aspects of drug development. biopharminternational.compfizer.com For biologic drugs, it is recommended that preclinical strategies combine empirical data analysis, statistical modeling, and computational simulations to design more rational and powerful studies than in vivo or in silico models alone. biopharminternational.com This integrated approach can lead to better model selection, experimental design, and data interpretation. biopharminternational.com

In Vitro-In Vivo Correlation (IVIVC) is a key area of advancement, defined by the U.S. Food and Drug Administration (FDA) as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response. nih.govualberta.ca For theophylline, particularly in sustained-release formulations, developing a reliable IVIVC is crucial due to its narrow therapeutic index. simulations-plus.com

The goal of IVIVC is to use in vitro dissolution data to predict the in vivo bioavailability of a drug, which can reduce the number of human studies required during formulation development and assist in quality control. ualberta.caualberta.ca For theophylline, it has been noted that its absorption rate can decrease as it moves down the gastrointestinal tract, making it challenging to develop a straightforward IVIVC using conventional methods. simulations-plus.com

To address this, more sophisticated mechanistic models are being employed. simulations-plus.com The Advanced Compartmental Absorption and Transit (ACAT™) model, for example, has been used to develop an IVIVC for theophylline that accounts for the changing absorption profile along the entire GI tract. simulations-plus.com Studies have successfully established Level A correlations, the most informative type of IVIVC, for different modified-release formulations of theophylline, allowing for a point-to-point relationship between in vitro dissolution and in vivo absorption. nih.govijpsonline.com

The table below outlines different levels of IVIVC as defined by the FDA.

IVIVC LevelDescriptionUtility
Level AA point-to-point relationship between in vitro dissolution and in vivo absorption.Can serve as a surrogate for in vivo bioequivalence studies.
Level BUtilizes principles of statistical moment analysis, comparing the mean in vitro dissolution time to the mean in vivo residence time.Not a point-to-point correlation; multiple in vivo curves can produce similar mean residence times.
Level CA single-point relationship, correlating one dissolution time point to one pharmacokinetic parameter such as AUC or Cmax.Useful for guiding formulation development but is the weakest level of correlation.

Application of In Silico Methods in Drug Development and Formulation for Theophylline Meglumine (B1676163)

In silico methods, which involve computer simulations and computational modeling, are increasingly pivotal in the early stages of drug discovery and development. sciengine.comdntb.gov.ua These techniques offer a time- and cost-effective approach to screen potential drug candidates, predict their properties, and optimize formulations before proceeding to more resource-intensive laboratory work. sciengine.com For theophylline, the active component of theophylline meglumine, in silico approaches have been instrumental in exploring new therapeutic potentials and enhancing drug delivery systems.

One significant application is in the development of novel drug formulations. A recent study focused on creating inhalable theophylline microparticles for asthma therapy by co-spray-drying it with raffinose-amino acid carriers. researchgate.net In this research, an in silico stochastic lung model was used to simulate the aerodynamic performance of the developed particles. The simulation predicted that formulations incorporating leucine (B10760876) achieved a total lung deposition of 39.3–40.1%, complementing the in vitro findings and confirming the potential for efficient lung delivery. researchgate.net This demonstrates how computational models can predict the behavior of drug particles in the respiratory system, guiding the formulation design process.

Molecular docking and molecular dynamics simulations are other powerful in silico tools used to investigate the interaction of theophylline with biological targets at a molecular level. mdpi.com For instance, several studies have explored theophylline's potential as an antiviral agent by modeling its interaction with SARS-CoV-2 proteins. mdpi.com Molecular docking simulations predicted that theophylline could bind to key viral proteins, such as the 3CLpro protein and the spike protein. mdpi.com These studies identified specific amino acid residues involved in the interaction and calculated binding energies, providing a theoretical basis for theophylline's potential antiviral activity. mdpi.com

Furthermore, in silico tools are used for the primary screening of new theophylline derivatives to identify candidates with promising pharmacological activity. zenodo.org Web-based platforms like SwissADME can be used to predict the physicochemical and pharmacokinetic parameters of newly designed molecules, assessing their "drug-likeness" and potential for oral administration. zenodo.org This virtual screening helps prioritize which compounds should be synthesized and tested in vitro, streamlining the drug discovery pipeline. zenodo.org

Table 1: Application of In Silico Methods in Theophylline Research

In Silico Method Application Key Findings Reference
Stochastic Lung Model To predict the aerodynamic performance of inhalable theophylline microparticles. Formulations with leucine showed a predicted total lung deposition of 39.3–40.1%. researchgate.net
Molecular Docking To investigate the binding of theophylline to SARS-CoV-2 3CLpro protein. Theophylline forms a hydrogen bond with the Glu166 residue, suggesting potential inhibition of the enzyme's activity. mdpi.com
Molecular Docking To assess the interaction between theophylline and the SARS-CoV-2 spike protein. Predicted interactions include 4 hydrogen bonds and a Pi-Pi stacked interaction. mdpi.com
Virtual Screening (e.g., SwissADME) To screen new 7,8-disubstituted theophylline derivatives for drug-like properties. Used to establish physicochemical parameters and pharmacokinetic profiles to select promising candidates for synthesis. zenodo.org

Integration of Omics Technologies in Theophylline Research

Omics technologies, which provide a comprehensive characterization of molecules such as genes (genomics), proteins (proteomics), and metabolites (metabolomics), are transforming our understanding of drug action and disease. nih.govnih.gov Integrating these high-throughput approaches into theophylline research offers the potential to uncover mechanisms of action, identify biomarkers for drug response, and advance personalized medicine. aimed-analytics.com

Pharmacogenomics in Preclinical Studies

Pharmacogenomics is the study of how genetic variations influence an individual's response to drugs. duke.edu For theophylline, research in this area is crucial because it has a narrow therapeutic index, and its metabolism can vary significantly among individuals. The primary enzyme responsible for theophylline metabolism is Cytochrome P450 1A2 (CYP1A2) in the liver. clinpgx.org

Preclinical and clinical studies have shown that genetic polymorphisms in the CYP1A2 gene can alter enzyme activity, thereby affecting theophylline clearance. For example, a study in patients with Chronic Obstructive Pulmonary Disease (COPD) found that the T allele of the variant rs35694136 in the CYP1A2 gene was associated with decreased metabolism of theophylline. clinpgx.org Identifying such genetic markers can help predict how a patient will metabolize theophylline, allowing for more precise and personalized therapeutic strategies in the future. elsevierpure.comnih.gov

Table 2: Pharmacogenomic Findings Related to Theophylline

Gene Variant Effect on Theophylline Metabolism Implication Reference
CYP1A2 rs35694136 (also known as -2467delT) The T allele is associated with decreased metabolism. Patients with the T allele may require lower doses to avoid toxicity. clinpgx.org
CYP2E1 Not specified Polymorphisms can influence the 8-hydroxylation pathway of theophylline. Contributes to interindividual variability in theophylline clearance. clinpgx.org

Proteomics

Proteomics involves the large-scale study of proteins, their structures, and their functions. nih.gov In the context of theophylline research, proteomics can help identify protein interaction networks and biomarkers associated with the drug's therapeutic effects.

One study utilized a shotgun proteomics approach to analyze the saliva of asthmatic patients. researchgate.net The results indicated that 193 salivary proteins expressed in both controlled and uncontrolled asthmatics were predicted to associate with various asthma medicines, including theophylline. researchgate.net This suggests that salivary proteomics could be a non-invasive method to discover biomarkers related to theophylline's mechanism of action or patient response.

Another critical area of proteomics research for any drug is understanding its binding to plasma proteins, as this affects drug distribution and availability. Studies have shown that theophylline binds primarily to albumin in the plasma. nih.gov The extent of this binding is generally consistent in healthy individuals but can be influenced by factors such as pH and the concentration of non-esterified fatty acids, which may be altered in disease states. nih.gov

Table 3: Proteins Associated with Theophylline

Protein Context Significance Reference
Albumin Plasma Protein Binding Theophylline binds almost exclusively to albumin, affecting its pharmacokinetic profile. nih.gov
Various Salivary Proteins Biomarker Discovery 193 salivary proteins in asthmatics were predicted to associate with theophylline, suggesting potential for non-invasive monitoring. researchgate.net

Metabolomics

Metabolomics is the systematic identification and quantification of the complete set of small molecule metabolites in a biological sample. mdpi.com This approach provides a functional readout of the physiological state of a cell or organism. Theophylline itself is a metabolite in the caffeine (B1668208) metabolism pathway and is further metabolized in the body into several other compounds. hmdb.caresearchgate.net

The main metabolic pathway for theophylline is 8-hydroxylation to form 1,3-dimethyluric acid, with N-demethylation to 1-methylxanthine (B19228) and 3-methylxanthine (B41622) as alternative routes. clinpgx.org Metabolomic studies can precisely profile these and other related metabolites in biological fluids like urine or serum. For instance, a metabolomics study of lactating dairy cows with subclinical ketosis found that theophylline concentration was significantly higher in the urine of the affected group. researchgate.net While this was an animal study, it highlights how metabolomics can identify changes in theophylline levels in different physiological or pathological states, offering insights into metabolic pathways affected by disease. By applying metabolomics, researchers can better understand the complete metabolic fate of theophylline and identify metabolic signatures that correlate with therapeutic efficacy or adverse effects. mdpi.com

Table 4: Key Metabolites in the Theophylline Pathway

Metabolite Role Precursor Key Enzyme(s) Reference
Theophylline Active drug; metabolite Caffeine Cytochrome P450s (CYP1A2, etc.) clinpgx.orghmdb.ca
1,3-Dimethyluric Acid Major metabolite of theophylline Theophylline CYP1A2, CYP2E1, Xanthine (B1682287) Oxidase clinpgx.org
1-Methylxanthine N-demethylation metabolite Theophylline CYP1A2 clinpgx.org
3-Methylxanthine N-demethylation metabolite Theophylline CYP1A2 clinpgx.org
Caffeine Precursor to theophylline N/A N/A clinpgx.org

Q & A

Q. What are the standard analytical methods for quantifying Theophylline meglumine in biological matrices, and how do they address matrix interference?

this compound can be quantified using high-performance liquid chromatography (HPLC) with UV detection or ion chromatography (e.g., YS-50 columns for meglumine analysis) . To mitigate matrix interference, researchers should employ protein precipitation or solid-phase extraction for biological samples. Validation parameters (e.g., linearity, recovery, limit of detection) must align with ICH guidelines . For reproducibility, include internal standards like deuterated theophylline and document chromatographic conditions (mobile phase, column temperature) explicitly .

Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?

Stability protocols should follow accelerated stability testing frameworks:

  • Experimental Design : Prepare solutions at pH 3–8 and store at 25°C, 40°C, and 60°C.
  • Analysis : Monitor degradation via HPLC every 24 hours for 7 days. Use Arrhenius kinetics to predict shelf life .
  • Data Interpretation : Identify degradation products using mass spectrometry and compare to known impurities . Document deviations from ICH Q1A guidelines .

Q. What are the critical factors in optimizing this compound solubility for in vitro models?

Use co-solvency (e.g., PEG 400) or cyclodextrin complexation. Characterize solubility via shake-flask method at 37°C and validate with differential scanning calorimetry (DSC) to confirm complex formation . Report solubility parameters (Hansen solubility coefficients) to enable reproducibility .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound between two-compartment models and non-linear kinetics be resolved?

Contradictions often arise from interspecies variability or dosing regimens. To resolve this:

  • Model Validation : Compare Akaike Information Criterion (AIC) values for two-compartment vs. Michaelis-Menten models using plasma concentration-time data .
  • Experimental Replication : Conduct crossover studies in multiple species (e.g., rabbits, rats) under controlled infusion rates.
  • Statistical Analysis : Apply Bayesian hierarchical modeling to account for population heterogeneity .

Q. What methodologies are recommended for elucidating the mechanism of this compound’s interaction with adenosine receptors in neuroinflammatory models?

  • In Silico Modeling : Perform molecular docking (AutoDock Vina) using receptor crystal structures (PDB ID: 5G53) .
  • In Vitro Validation : Use radioligand binding assays (³H-CCPA as antagonist) in astrocyte cultures. Normalize data to protein content via Bradford assay .
  • Contradiction Mitigation : Address false positives with siRNA knockdown controls and report pIC₅₀ values with 95% confidence intervals .

Q. How should researchers design experiments to assess the efficacy of this compound-loaded nanoparticles in overcoming the blood-brain barrier (BBB)?

  • Synthesis : Use nanoprecipitation with PLGA polymers. Characterize particle size (dynamic light scattering) and encapsulation efficiency (UV spectrophotometry) .
  • In Vivo Testing : Administer nanoparticles to rodents with induced neuroinflammation. Compare plasma/brain concentration ratios to free drug via LC-MS/MS .
  • Ethical Considerations : Adhere to ARRIVE guidelines for animal studies and include sham controls .

Methodological Guidance for Contradictory Data Analysis

Q. What statistical approaches are suitable for reconciling conflicting in vitro vs. in vivo efficacy data for this compound?

  • Meta-Analysis : Aggregate data from ≥5 studies using random-effects models. Adjust for publication bias via funnel plots .
  • Sensitivity Analysis : Rank-order variables (e.g., cell line type, dosing frequency) using Monte Carlo simulations .
  • Reporting Standards : Follow PRISMA guidelines and document effect sizes (Cohen’s d) with heterogeneity indices (I²) .

Q. How can researchers validate novel metabolites of this compound identified via untargeted metabolomics?

  • LC-HRMS Workflow : Acquire data in positive/negative ionization modes. Use software (XCMS, METLIN) for feature annotation .
  • Synthesis of Proposed Metabolites : Confirm structures via NMR and compare fragmentation patterns with HRMS/MS spectra .
  • Biological Relevance : Assess metabolite activity in primary hepatocyte models and correlate with clinical PK data .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility when replicating historical studies on this compound’s bronchodilatory effects?

  • Materials Documentation : Specify supplier, lot number, and storage conditions for all reagents (e.g., J.T. Baker acetonitrile in ).
  • Data Sharing : Deposit raw chromatograms and pharmacokinetic curves in public repositories (e.g., Zenodo) .
  • Peer Review : Pre-register methods on platforms like Open Science Framework to mitigate selective reporting .

Q. How should interdisciplinary teams allocate tasks when investigating this compound’s dual role in respiratory and neuroinflammatory pathways?

  • Task Distribution : Assign pharmacokinetic modeling to computational biologists, receptor binding assays to pharmacologists, and nanoparticle synthesis to material scientists .
  • Milestone Tracking : Use Gantt charts to align tasks with ethical approval timelines and funding cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.